1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide
Overview
Description
1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide typically involves the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxamide with piperidine-4-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its neuroprotective activities and its role in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to exhibit neuroprotective activities by interacting with neuronal receptors and pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
1-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-5-oxopyrrolidine-3-carboxamide: This compound shares a similar pyrrolidine core but lacks the piperidine-4-carboxamide moiety.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in their functional groups and biological activities.
Prolinol derivatives: These compounds contain a pyrrolidine ring and are used in various biological and chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-17(23)14-6-8-20(9-7-14)18(24)15-10-16(22)21(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXBUSRDAMEALB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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